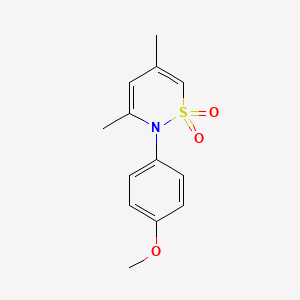
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide is a heterocyclic compound with a unique structure that includes a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate. This reaction forms the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives. Bromination of the 3-methyl group followed by nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine yields the respective iodide derivatives. These derivatives are then reacted with arylboronic acids via Suzuki coupling to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like arylboronic acids and halides are used in substitution reactions, often under Suzuki coupling conditions.
Major Products
The major products formed from these reactions include various substituted thiazine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a PI3Kδ inhibitor, which is relevant in cancer research.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide involves its interaction with specific molecular targets, such as PI3Kδ. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds share a similar core structure but differ in their substituents, affecting their biological activity and selectivity.
Quinazolinone derivatives: These compounds also inhibit PI3Kδ but have different core structures and selectivity profiles.
Uniqueness
2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the thiazine ring, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
63673-39-2 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethylthiazine 1,1-dioxide |
InChI |
InChI=1S/C13H15NO3S/c1-10-8-11(2)14(18(15,16)9-10)12-4-6-13(17-3)7-5-12/h4-9H,1-3H3 |
InChI Key |
JTMJWISWDKQXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


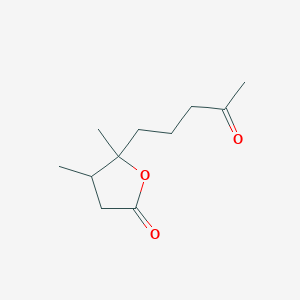


![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
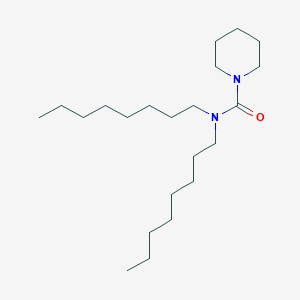
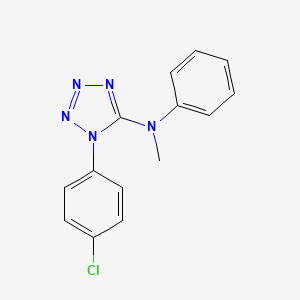
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
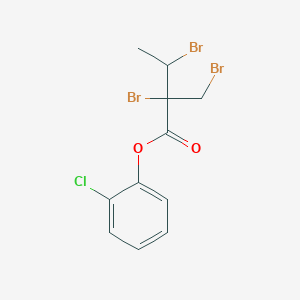
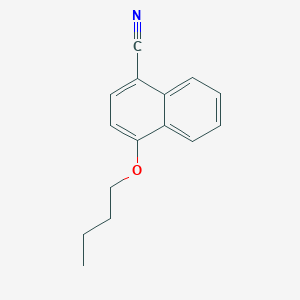
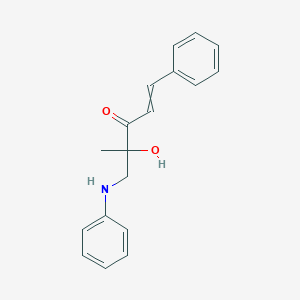

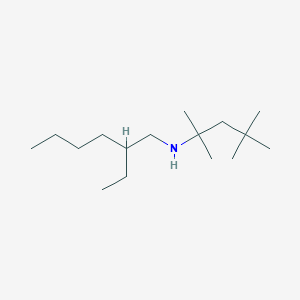
![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
